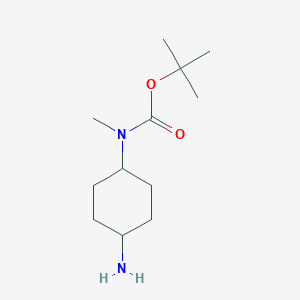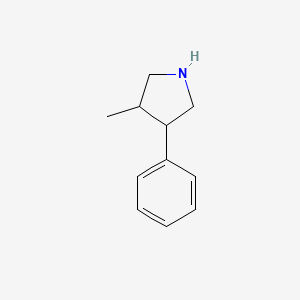
3-甲基-4-苯基吡咯烷
描述
3-Methyl-4-phenylpyrrolidine is a compound with the CAS Number: 56606-70-3 and a molecular weight of 161.25 . It is known for its neurotoxicity and involvement in the pathogenesis of Parkinson’s disease.
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3-Methyl-4-phenylpyrrolidine, can be approached in two ways :Molecular Structure Analysis
The molecular structure of 3-Methyl-4-phenylpyrrolidine is characterized by a five-membered pyrrolidine ring . The InChI Code is 1S/C11H15N/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 .Chemical Reactions Analysis
The pyrrolidine ring in 3-Methyl-4-phenylpyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure–activity relationship (SAR) of the studied compounds is influenced by steric factors .科学研究应用
芳基化方法
- N-苯基吡咯烷的选择性芳基化:研究表明,在没有指导基团的情况下,使用 Ru(H)2(CO)(PCy3)3 作为催化剂,可以选择性地芳基化 N-苯基吡咯烷中的 sp3 C-H 键。这种方法在有机合成中对于功能化 3-甲基-4-苯基吡咯烷等分子具有重要意义 (Sezen & Sames, 2005)。
合成和评估
- 结合亲和力研究:一项针对各种 3-苯基吡咯烷(包括 3-甲基-4-苯基吡咯烷的类似物)的研究评估了它们的结合亲和力。该研究与理解这些化合物与多巴胺受体的相互作用有关 (Crider et al., 1992)。
- (4S-苯基吡咯烷-2R-基)甲醇的合成:环状磺酰胺的双重还原导致了 (4S-苯基吡咯烷-2R-基)甲醇等化合物的合成,展示了一种构建具有复杂结构的分子的高效方法 (Evans, 2007)。
药理学应用
- 溴结构域抑制剂:1-甲基-4-苯基吡咯烷-2-酮及其衍生物作为溴结构域抑制剂的合成是药物发现中的一项重要应用。这些化合物已显示出作为含溴结构域蛋白 4 的抑制剂的亲和力 (Hilton-Proctor et al., 2020)。
- 抗菌活性:对某些碳青霉烯类药物(包括具有 3-苯基吡咯烷部分的药物)的构效关系研究表明,它们对 MRSA 和铜绿假单胞菌菌株具有增强的抗菌活性 (Sato et al., 2002)。
神经保护特性
- 防止兴奋性神经元死亡:一项针对氨基吡咯烷-2R,4R-二羧酸盐(一种相关化合物)的研究发现,激活代谢型谷氨酸受体 mGlu2 和 -3 可以保护神经元免于兴奋性变性。这表明类似化合物具有潜在的神经保护应用 (Battaglia et al., 1998)。
催化和有机合成
- 不对称迈克尔加成中的催化:与 3-甲基-4-苯基吡咯烷结构相似的 4-氨基吡咯烷-2-羧酸甲酯被用作不对称迈克尔加成中的催化剂,展示了它们在立体选择性有机合成中的效用 (Ruiz-Olalla et al., 2015)。
药物化学
- 抗菌和抗肿瘤活性:合成了与 3-甲基-4-苯基吡咯烷在结构上相关的、具有抗肿瘤和抗菌活性的新型羟基吡咯烷-2-酮,在药物化学中显示出开发新药的潜力 (Azmy et al., 2018)。
作用机制
Target of Action
The primary targets of 3-Methyl-4-phenylpyrrolidine are currently unknown. This compound belongs to the class of pyrrolidine alkaloids, which are known to interact with a variety of targets in the body . .
Mode of Action
Pyrrolidine alkaloids, in general, are known to interact with their targets in a variety of ways, leading to a range of biological effects
Biochemical Pathways
Pyrrolidine alkaloids can influence a variety of biochemical pathways, depending on their specific targets . Without knowledge of the specific targets of 3-Methyl-4-phenylpyrrolidine, it is difficult to predict which pathways it might affect.
Result of Action
Pyrrolidine alkaloids can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action
未来方向
The pyrrolidine ring, a significant feature of 3-Methyl-4-phenylpyrrolidine, is characterized by the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
生化分析
Biochemical Properties
3-Methyl-4-phenylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between 3-Methyl-4-phenylpyrrolidine and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolism of other substrates . Additionally, 3-Methyl-4-phenylpyrrolidine has been shown to interact with neurotransmitter receptors, influencing neurotransmission and potentially modulating neurological functions .
Cellular Effects
3-Methyl-4-phenylpyrrolidine exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving dopamine and serotonin receptors . This compound can modulate gene expression, leading to changes in the production of proteins involved in neurotransmission and cellular metabolism. Furthermore, 3-Methyl-4-phenylpyrrolidine affects cellular metabolism by altering the activity of key metabolic enzymes, which can impact energy production and overall cellular function .
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-4-phenylpyrrolidine involves several key processes. At the molecular level, this compound binds to specific receptors and enzymes, leading to changes in their activity. For instance, 3-Methyl-4-phenylpyrrolidine can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition results in increased levels of these neurotransmitters, which can enhance neurotransmission and affect mood and behavior. Additionally, 3-Methyl-4-phenylpyrrolidine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-phenylpyrrolidine can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to 3-Methyl-4-phenylpyrrolidine can result in adaptive changes in cellular function, such as alterations in receptor sensitivity and enzyme activity . These changes can have significant implications for the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Methyl-4-phenylpyrrolidine vary with different dosages in animal models. At low doses, this compound can enhance neurotransmission and improve cognitive function . At higher doses, it can lead to toxic effects, such as neurotoxicity and hepatotoxicity . Studies have shown that there is a threshold dose above which the adverse effects of 3-Methyl-4-phenylpyrrolidine become more pronounced, highlighting the importance of careful dosage management in research and therapeutic applications .
Metabolic Pathways
3-Methyl-4-phenylpyrrolidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites in the body . The metabolic pathways of 3-Methyl-4-phenylpyrrolidine are complex and can vary depending on the specific conditions and the presence of other compounds .
Transport and Distribution
The transport and distribution of 3-Methyl-4-phenylpyrrolidine within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to reach its target sites within the cells . Additionally, 3-Methyl-4-phenylpyrrolidine can bind to plasma proteins, which can affect its distribution and accumulation in different tissues . The localization and accumulation of this compound can have significant implications for its efficacy and safety in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Methyl-4-phenylpyrrolidine is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of 3-Methyl-4-phenylpyrrolidine within these compartments can influence its interactions with other biomolecules and its overall efficacy . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
属性
IUPAC Name |
3-methyl-4-phenylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWURHRRQATWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


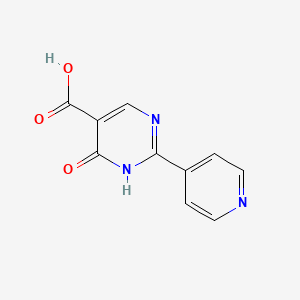
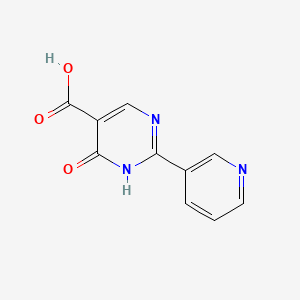

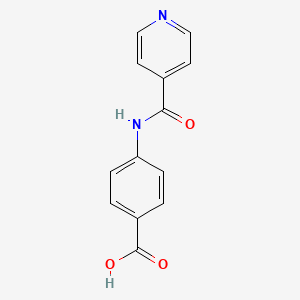
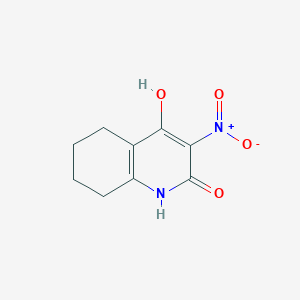
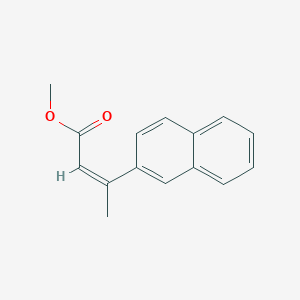
![N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3144979.png)
![6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3144980.png)





